1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridyl group, and a carboxamide functionality. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate to form the quinoline coreThe final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridyl or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated quinoline compounds, and various substituted quinoline and pyridyl derivatives .
Scientific Research Applications
1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid: Similar structure but lacks the pyridyl group, making it less versatile in biological applications.
2-methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: Contains a pyridinium core but differs in the substitution pattern, affecting its chemical reactivity and biological activity.
Uniqueness
1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of a quinoline core with a pyridyl group and a carboxamide functionality. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-(2-pyridin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-21-16-5-3-2-4-14(16)15(12-17(21)22)18(23)20-11-8-13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,23) |
InChI Key |
TVKOLFQOXBPLBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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